7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
The compound 7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS: 1021023-52-8) is a pyrrolo[2,3-d]pyrimidine derivative with a molecular formula of C₁₇H₂₆N₄O₄ and an average molecular mass of 350.419 g/mol . Its structure features a bicyclic pyrrolo[2,3-d]pyrimidine core substituted with:
- A butyl group at position 6.
- 1,3-dimethyl substituents.
- A carboxamide moiety at position 6, linked to a 3-methoxypropyl chain.
The carboxamide group and methoxypropyl side chain enhance solubility and target-binding interactions, making it a candidate for drug development .
Properties
IUPAC Name |
7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c1-5-6-9-21-13(14(22)18-8-7-10-25-4)11-12-15(21)19(2)17(24)20(3)16(12)23/h11H,5-10H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZVTRMJFKJCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS Number: 1021023-52-8) is a synthetic compound belonging to the pyrrolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₆N₄O₄ |
| Molecular Weight | 350.4 g/mol |
| CAS Number | 1021023-52-8 |
| Structure | Chemical Structure |
Pharmacological Potential
Research indicates that compounds within the pyrrolopyrimidine class exhibit a range of biological activities including:
- Antitumor Activity : Studies have shown that similar pyrrolopyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Antimicrobial Properties : Some derivatives of this class have been reported to possess antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests that 7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo may also exhibit similar properties .
- Enzyme Inhibition : The compound's structure hints at potential enzyme inhibitory actions. Pyrrolopyrimidines are known to interact with various enzymes involved in metabolic pathways, which could be explored for therapeutic applications in diseases such as diabetes and cancer .
The exact mechanism of action for 7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo is still under investigation. However, it is hypothesized that the dioxo and carboxamide functionalities may play critical roles in binding to biological targets such as enzymes or receptors involved in disease processes.
Study on Antitumor Activity
A recent study investigated the cytotoxic effects of various pyrrolopyrimidine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to 7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM for different cancer types, suggesting promising antitumor potential .
Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives of the pyrrolopyrimidine class were screened against Staphylococcus aureus and Escherichia coli. Results showed that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL, indicating effective antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Below is a comparative analysis of the target compound with key structural analogs (Table 1):
Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives
Key Findings from Comparative Analysis
Substituent Impact on Physicochemical Properties
- Replacement of the carboxamide with a methyl ester () improves lipophilicity, suggesting prodrug applications .
Solubility :
Bioactivity Correlations
- Cluster Analysis : Compounds with similar substituents (e.g., methoxypropyl or carboxamide groups) cluster into bioactivity groups, indicating shared modes of action such as kinase inhibition or intercalation .
- Methylthio Group : The methylthio substituent in ’s compound may engage in hydrophobic or van der Waals interactions with target proteins, enhancing binding affinity .
Structural Characterization Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
